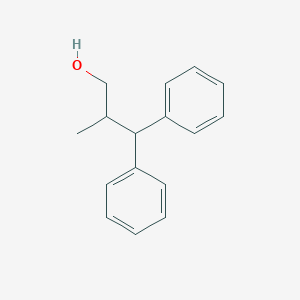

2-Methyl-3,3-diphenylpropan-1-ol

Beschreibung

2-Methyl-3,3-diphenylpropan-1-ol (CAS: Not provided in evidence) is a tertiary alcohol characterized by a branched carbon chain with a hydroxyl group at the first carbon, a methyl group at the second carbon, and two phenyl groups at the third carbon. This structure confers unique steric and electronic properties, influencing its physical characteristics (e.g., melting point, solubility) and chemical reactivity. The compound’s bulky aromatic substituents likely reduce water solubility and increase lipophilicity, making it suitable for applications in organic synthesis or as an intermediate in pharmaceuticals or fragrances .

Eigenschaften

CAS-Nummer |

38228-64-7 |

|---|---|

Molekularformel |

C16H18O |

Molekulargewicht |

226.31 g/mol |

IUPAC-Name |

2-methyl-3,3-diphenylpropan-1-ol |

InChI |

InChI=1S/C16H18O/c1-13(12-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17H,12H2,1H3 |

InChI-Schlüssel |

YCBMNNXBFTVADR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CO)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Biologische Aktivität

2-Methyl-3,3-diphenylpropan-1-ol, a compound with significant structural complexity, has garnered interest due to its potential biological activities. This article delves into its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a tertiary alcohol group and two phenyl rings attached to a central carbon chain. This unique structure contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- NMDA Receptor Antagonism : Preliminary studies suggest that this compound acts as an antagonist to the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological disorders.

- Antimicrobial Properties : There is evidence supporting its potential antimicrobial activity, although specific mechanisms remain to be fully elucidated.

- Antioxidant Activity : The compound's structural characteristics suggest it may possess antioxidant properties, contributing to cellular protection against oxidative stress.

1. NMDA Receptor Interaction

The NMDA receptor plays a critical role in synaptic plasticity and memory function. Antagonism of this receptor can have implications for treating conditions such as Alzheimer's disease and other neurodegenerative disorders. Studies have shown that this compound can inhibit NMDA receptor-mediated excitotoxicity, thereby protecting neuronal cells from damage.

2. Antimicrobial Studies

In vitro tests have demonstrated the antimicrobial effects of this compound against various bacterial strains. The compound's efficacy appears to be dose-dependent, with higher concentrations yielding greater antibacterial activity. Further research is needed to understand the specific pathways through which this compound exerts its antimicrobial effects.

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results indicate that the compound effectively scavenges free radicals, suggesting a protective role against oxidative stress-related diseases.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Mice treated with the compound showed improved cognitive function and reduced markers of neuroinflammation compared to control groups. These findings highlight the potential therapeutic applications of the compound in neurodegenerative conditions.

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of this compound, researchers tested its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth at concentrations above 50 µg/mL. This suggests potential for development as a natural antimicrobial agent in clinical settings.

Analyse Chemischer Reaktionen

Dehydration and Rearrangement Reactions

Acidic conditions induce dehydration of 2-methyl-3,3-diphenylpropan-1-ol, yielding alkenes that undergo further rearrangements. Key findings include:

Critical Observations :

-

The primary dehydration product (2) rapidly isomerizes to the more stable alkene (3) under acidic conditions .

-

Sultone formation under extended sulfuric acid exposure suggests competing sulfonation at the benzylic position .

Substitution and Functionalization

The hydroxyl group in this compound can participate in nucleophilic substitutions under controlled conditions:

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Acyl chlorides (RCOCl) | 2-Methyl-3,3-diphenylpropyl ester | Base (e.g., pyridine), rt | – | |

| Alkyl halides (R-X) | Ether derivatives (R-O-C(CH₂Ph)₂CH₃) | NaH, THF, reflux | – |

Synthetic Utility :

-

Esterification and etherification expand the compound’s utility in pharmaceutical intermediates or polymer synthesis .

-

Steric hindrance from phenyl groups may limit reaction rates, necessitating optimized conditions .

Comparative Reactivity with Analogues

Structural comparisons highlight unique features of this compound:

| Compound | Key Reaction | Differentiator |

|---|---|---|

| 3-Amino-2-methyl-1,1-diphenylpropanol | Nucleophilic substitution at NH₂ | Amino group enables diverse derivatization |

| 2,2-Dimethyl-1,1-diphenylpropanol | Dehydration to trisubstituted alkene | Methyl groups increase steric hindrance |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2-Methyl-1,1,3,3-tetraphenylpropan-2-ol

- Structure : Differs by having two additional phenyl groups at the first and third carbons and a hydroxyl group at the second carbon.

- Physical Properties :

- Key Differences : The tetraphenyl derivative’s higher molecular weight and steric hindrance likely reduce solubility in polar solvents compared to 2-methyl-3,3-diphenylpropan-1-ol. The latter’s single hydroxyl group may enhance reactivity in esterification or oxidation reactions relative to the more hindered tetraphenyl analog .

3-(Diethylamino)-2,2-dimethyl-propan-1-ol

- Structure: Contains a diethylamino group and two methyl groups at the second carbon.

- Physical Properties :

- This difference would result in higher water solubility for the amino-substituted compound but lower thermal stability due to reduced aromatic stabilization .

1-Chloro-2-methyl-2-propanol

- Structure : Features a chlorine atom at the first carbon and a methyl group at the second carbon.

- Safety Profile : Requires stringent handling precautions (e.g., immediate skin decontamination) due to chlorine’s toxicity .

- Key Differences : The chlorine substituent increases reactivity (e.g., susceptibility to nucleophilic substitution) compared to the phenyl groups in the target compound. This compound is likely less toxic but more prone to π-π stacking interactions due to aromatic rings .

2,2-Dimethyl-3-(3-tolyl)propan-1-ol

- Structure : Includes a 3-tolyl (methyl-substituted phenyl) group and two methyl groups at the second carbon.

- Applications : Regulated by IFRA for use in fragrances, suggesting moderate volatility and compatibility with hydrophobic matrices .

- Key Differences : The tolyl group’s methyl substituent may enhance solubility in organic solvents compared to the unsubstituted phenyl groups in this compound. However, the latter’s diphenyl structure could improve UV stability in polymer applications .

2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol

- Structure: Contains two methoxyphenoxy groups and two hydroxyl groups.

- Polarity : High due to multiple oxygen atoms, leading to increased water solubility and hydrogen bonding capacity .

- Key Differences: The target compound’s single hydroxyl group and lack of ether linkages would result in lower polarity, making it more suitable for non-aqueous formulations .

Vorbereitungsmethoden

Alternative Route via Amino Alcohol Intermediates and Hydrogenation

Another synthetic route involves the preparation of amino alcohol derivatives related to 2-Methyl-3,3-diphenylpropan-1-ol, particularly in pharmaceutical contexts. This method includes:

Hydrogenation of N-methyl-3,3-diphenylprop-3-en-1-amine to N-methyl-3,3-diphenylpropylamine using palladium on carbon (Pd/C) catalyst in methanol under hydrogen pressure (2 kg/cm²) at 25 ± 5 °C for 0.5 to 5 hours.

Subsequent reaction of the amine with 1-chloro-2-methyl-2-propanol in the presence of sodium methoxide in methanol at 55–60 °C for 12–15 hours to yield 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, a compound structurally related to the target alcohol.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Hydrogenation | N-methyl-3,3-diphenylprop-3-en-1-amine, Pd/C, methanol, H2 (2 kg/cm²), 25 ± 5 °C, 0.5–5 h | N-methyl-3,3-diphenylpropylamine; 86% yield; 99% purity |

| Alkylation | N-methyl-3,3-diphenylpropylamine, 1-chloro-2-methyl-2-propanol, sodium methoxide, methanol, 55–60 °C, 12–15 h | 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol; 98% yield; 98% purity |

Though this route targets amino alcohols, the hydrogenation step and alkylation conditions provide insights into functional group transformations applicable to the preparation of this compound and its derivatives.

Oxidation and Functional Group Interconversion

Oxidation of related alcohols to aldehydes or ketones using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium hypochlorite (NaOCl) under buffered conditions is a well-established method. For example, oxidation of (E)-2,3-diphenylpropan-1-ol to the corresponding aldehyde is achieved with catalytic TEMPO and NaOCl at pH 9.5, yielding products in high purity and yield (98%).

This method, while focused on oxidation, is relevant for the synthesis of this compound as it can be used to prepare key intermediates or to verify the purity and identity of synthesized compounds through oxidation-reduction cycles.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Catalytic coupling and reduction | Propiophenone + Benzyl alcohol | Ru(II) catalyst, K3PO4 | 120 °C, 12 h, Argon | 80% (ketone) | Requires further reduction to alcohol |

| Hydrogenation and alkylation | N-methyl-3,3-diphenylprop-3-en-1-amine | Pd/C, H2; then NaOMe, 1-chloro-2-methyl-2-propanol | 25 °C, 0.5-5 h; 55-60 °C, 12-15 h | 86% (amine), 98% (amino alcohol) | Produces related amino alcohol derivatives |

| Oxidation (supporting method) | (E)-2,3-diphenylpropan-1-ol | TEMPO, NaOCl, KBr | pH 9.5, room temp | 98% | Useful for intermediate transformations |

Q & A

Q. What synthetic methodologies are recommended for 2-Methyl-3,3-diphenylpropan-1-ol, and how can structural validation be achieved?

Answer: Synthesis of this compound can be approached via nucleophilic addition of diphenylmethyllithium to a suitable ketone or ester precursor. For example:

- Reacting ethyl acetate with diphenylmethyllithium in dry THF under inert conditions, followed by acid quenching (e.g., 1 M HCl) and extraction with ether .

- Purification via recrystallization from petroleum ether/ethyl acetate mixtures to obtain high-purity crystals .

Structural Validation:

- X-ray crystallography : Resolve molecular geometry and confirm stereochemistry (e.g., dihedral angles between phenyl groups and hydroxyl positioning) .

- Spectroscopy :

Q. How can researchers determine the physicochemical properties of this compound, such as solubility and thermal stability?

Answer:

- Solubility : Test in polar (e.g., ethanol, DMSO) and nonpolar solvents (e.g., hexane) using gravimetric or spectrophotometric methods. Analogous diphenylpropanols show limited water solubility but dissolve in THF or ether .

- Thermal Stability : Perform differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). For example, 2-Methyl-1,1,3,3-tetraphenylpropan-2-ol melts at 406–408 K .

- Hygroscopicity : Monitor mass changes under controlled humidity via dynamic vapor sorption (DVS).

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

- Distillation : Fractional distillation under reduced pressure to separate low-boiling impurities .

- Recrystallization : Use solvent pairs like ethyl acetate/petroleum ether to isolate crystalline products .

- Chromatography : Employ silica gel column chromatography with gradients of hexane/ethyl acetate for challenging separations .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, and what analytical methods detect stereoisomers?

Answer:

- Stereochemical Control : Use chiral auxiliaries or enantioselective catalysis. For example, oxazoline-based ligands (as in 2-Methyl-1,1-diphenyl-2-[(4S)-oxazol-2-yl]propan-1-ol) can induce asymmetry .

- Detection Methods :

Q. How do reaction conditions influence competing pathways (e.g., over-addition) in the synthesis of this compound?

Answer:

- Kinetic vs. Thermodynamic Control : Lower temperatures (−78°C) favor mono-addition, while room temperature may promote double addition (e.g., forming tetraphenyl derivatives) .

- Solvent Effects : Polar aprotic solvents (THF) stabilize organometallic intermediates, reducing side reactions .

- Stoichiometry : Excess diphenylmethyllithium (>2 eq.) increases risk of over-addition; optimize equivalents via titration .

Q. What strategies resolve contradictions in spectral data (e.g., NMR peak splitting or unexpected IR bands)?

Answer:

- Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation of phenyl groups) causing peak splitting .

- DFT Calculations : Compare computed IR/NMR spectra with experimental data to assign ambiguous signals .

- Isotopic Labeling : Use deuterated analogs to confirm assignments (e.g., D₂O exchange for hydroxyl protons) .

Q. How can researchers evaluate the compound’s stability under oxidative or photolytic conditions relevant to storage or application?

Answer:

- Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines) or H₂O₂/O₃ and monitor decomposition via LC-MS .

- Radical Scavenger Tests : Add BHT or ascorbic acid to assess oxidative pathways .

- Accelerated Stability Testing : Store at 40°C/75% RH and analyze degradation products over 1–3 months .

Q. What computational methods are suitable for predicting the biological or material science relevance of this compound?

Answer:

- Molecular Docking : Screen against protein targets (e.g., enzymes in fragrance or pharmaceutical pathways) using AutoDock Vina .

- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. methoxy groups) with bioactivity using descriptors like logP or polar surface area .

- Crystal Engineering : Predict packing motifs via Mercury CSD to design co-crystals for enhanced solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.